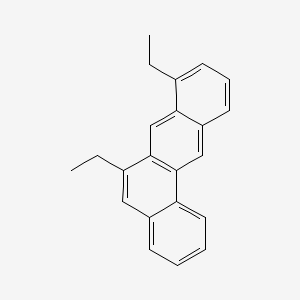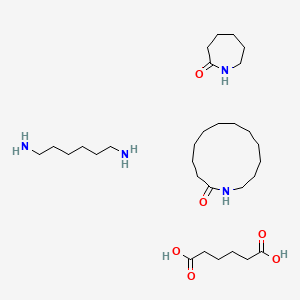
Azacyclotridecan-2-one;azepan-2-one;hexane-1,6-diamine;hexanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azacyclotridecan-2-one, azepan-2-one, hexane-1,6-diamine, and hexanedioic acid are organic compounds with significant applications in various fields. Azepan-2-one, commonly referred to as caprolactam, is a precursor to nylon-6 . Hexane-1,6-diamine and hexanedioic acid are key monomers in the production of nylon-6,6 .
准备方法
Synthetic Routes and Reaction Conditions
Azacyclotridecan-2-one: This compound can be synthesized from butadiene through a series of reactions. Butadiene is trimerized with a Ziegler-Natta catalyst to form 1,5,9-cyclododecatriene, which is then hydrogenated to cyclododecane.
Azepan-2-one: Caprolactam is produced from cyclohexanone, which is oxidized to cyclohexanone oxime.
Hexane-1,6-diamine: This compound is typically synthesized by the hydrogenation of adiponitrile.
Hexanedioic acid:
Industrial Production Methods
Azacyclotridecan-2-one: Industrially, it is produced via the trimerization of butadiene followed by hydrogenation and subsequent reactions.
Azepan-2-one: Caprolactam is produced on a large scale through the Beckmann rearrangement of cyclohexanone oxime.
Hexane-1,6-diamine: Industrial production involves the hydrogenation of adiponitrile.
Hexanedioic acid: Adipic acid is produced industrially by the oxidation of cyclohexane.
化学反应分析
Types of Reactions
Azacyclotridecan-2-one: Undergoes polymerization to form nylon-12.
Azepan-2-one: Undergoes polymerization to form nylon-6.
Hexane-1,6-diamine: Reacts with hexanedioic acid to form nylon-6,6.
Hexanedioic acid: Reacts with hexane-1,6-diamine to form nylon-6,6.
Common Reagents and Conditions
Azacyclotridecan-2-one: Polymerization can be initiated with cationic or anionic initiators.
Azepan-2-one: Polymerization is typically carried out under heat and pressure.
Hexane-1,6-diamine: Hydrogenation of adiponitrile is carried out under high pressure and temperature.
Hexanedioic acid: Oxidation of cyclohexane is carried out with nitric acid.
Major Products Formed
科学研究应用
Azacyclotridecan-2-one, azepan-2-one, hexane-1,6-diamine, and hexanedioic acid have numerous applications in scientific research:
作用机制
The mechanism of action for these compounds primarily involves their polymerization to form long-chain polymers. For example, azacyclotridecan-2-one undergoes ring-opening polymerization to form nylon-12 . The molecular targets and pathways involved in these reactions include the activation of monomers by initiators and the propagation of polymer chains .
相似化合物的比较
Azacyclotridecan-2-one: Similar to caprolactam but forms nylon-12 instead of nylon-6.
Azepan-2-one: Similar to azacyclotridecan-2-one but forms nylon-6.
Hexane-1,6-diamine: Similar to other diamines but specifically reacts with hexanedioic acid to form nylon-6,6.
Hexanedioic acid: Similar to other dicarboxylic acids but specifically reacts with hexane-1,6-diamine to form nylon-6,6.
List of Similar Compounds
Azacyclotridecan-2-one: Caprolactam.
Azepan-2-one: Azacyclotridecan-2-one.
Hexane-1,6-diamine: Other diamines such as ethylenediamine.
Hexanedioic acid: Other dicarboxylic acids such as succinic acid.
属性
CAS 编号 |
51365-12-9 |
|---|---|
分子式 |
C30H60N4O6 |
分子量 |
572.8 g/mol |
IUPAC 名称 |
azacyclotridecan-2-one;azepan-2-one;hexane-1,6-diamine;hexanedioic acid |
InChI |
InChI=1S/C12H23NO.C6H16N2.C6H11NO.C6H10O4/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-12;7-5-3-1-2-4-6-8;8-6-4-2-1-3-5-7-6;7-5(8)3-1-2-4-6(9)10/h1-11H2,(H,13,14);1-8H2;1-5H2,(H,7,8);1-4H2,(H,7,8)(H,9,10) |
InChI 键 |
QLEHEMBVXVTEER-UHFFFAOYSA-N |
规范 SMILES |
C1CCCCCC(=O)NCCCCC1.C1CCC(=O)NCC1.C(CCCN)CCN.C(CCC(=O)O)CC(=O)O |
相关CAS编号 |
51365-12-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


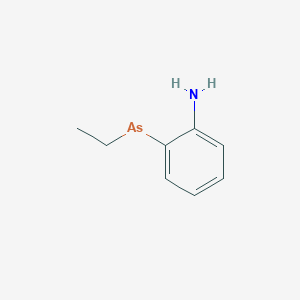

![[3,4-Dibenzoyloxy-5-(5,7-dioxo-[1,3]thiazolo[5,4-d]pyrimidin-4-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14671353.png)
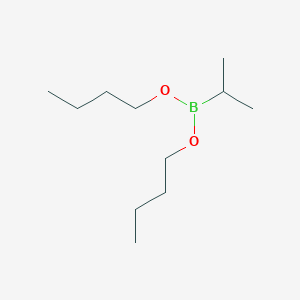
![3,3'-[Decane-1,10-diylbis(oxy)]dibenzonitrile](/img/structure/B14671367.png)

![Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]-](/img/structure/B14671379.png)
![7-butyl-4-ethyl-4-hydroxy-6-methyl-1H-pyrano[3,4-c]pyridine-3,8-dione](/img/structure/B14671382.png)
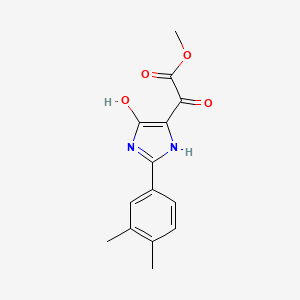
![10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine](/img/structure/B14671401.png)
![2-{[(Anthracen-9-yl)oxy]methyl}oxirane](/img/structure/B14671404.png)

![1-{4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]phenyl}propan-1-one](/img/structure/B14671417.png)
